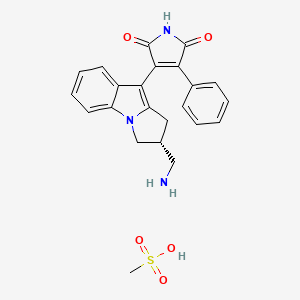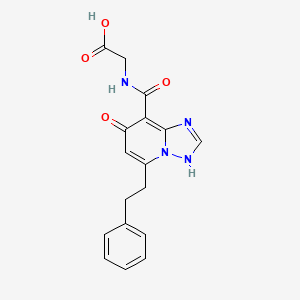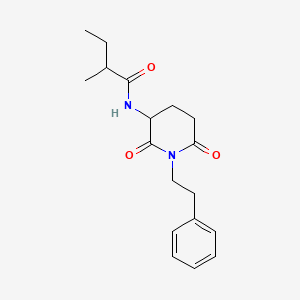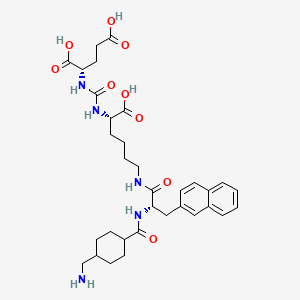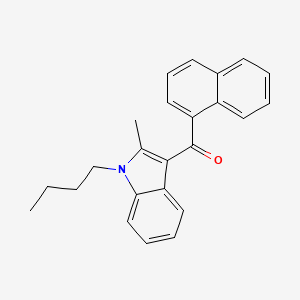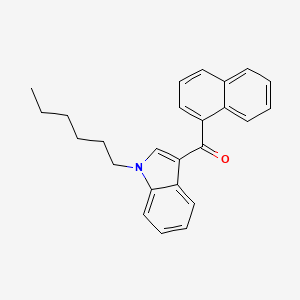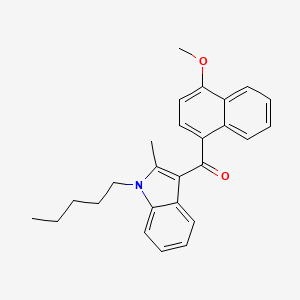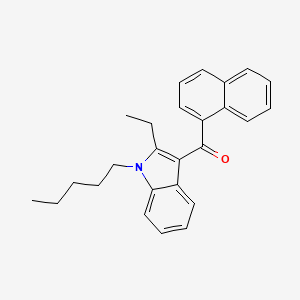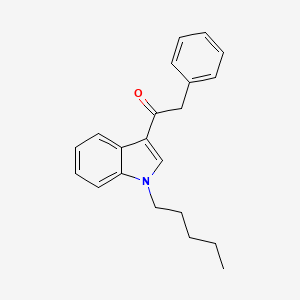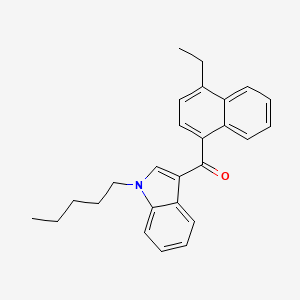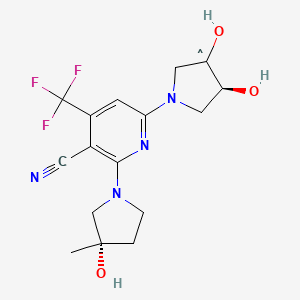
KHK-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KHK-IN-2 is a selective inhibitor of ketohexokinase (KHK) with an IC50 value of 0.45 μM . It is a potent and selective KHK inhibitor .
Molecular Structure Analysis
The molecular formula of KHK-IN-2 is C16H19F3N4O3 . The exact mass is 372.14 and the molecular weight is 372.350 .Physical And Chemical Properties Analysis
KHK-IN-2 has a molecular weight of 372.34 and its form is solid . It is soluble in DMSO at 250 mg/mL (ultrasonic) . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .科学研究应用
生长和发育中的作用:发现Ketohexokinase的任何一个亚型(Khk-A和Khk-C)对正常生长和发育并非必需。这一观点对于理解这些酶的生理作用以及用KHK-IN-2等化合物抑制它们可能产生的潜在影响至关重要(Diggle et al., 2010)。
代谢综合征和肥胖:一项研究表明,一种依赖于KHK的途径介导了高果糖引起的胰腺脂肪组织胰岛素抵抗和炎症变化。这表明通过抑制KHK,可能使用KHK-IN-2是解决与高果糖摄入相关的代谢问题的有效策略(Marek et al., 2014)。
癌症研究:果糖激酶的一种形式KHK-A的蛋白激酶活性与肿瘤细胞中的抗氧化反应相关联,暗示了KHK在癌症生物学中的新角色。这一发现可能对KHK-IN-2在癌症研究或治疗中的应用产生影响(Xu et al., 2019)。
发现用于代谢紊乱的KHK抑制剂:关于PF-06835919的发现研究,这是一种用于治疗由果糖过度摄入驱动的代谢紊乱的KHK强效抑制剂,为开发类似化合物如KHK-IN-2提供了背景(Futatsugi et al., 2020)。
糖尿病和肾损伤:一项涉及缺乏KHK-A的糖尿病小鼠的研究显示,与野生型小鼠相比,其肾脏受到严重损伤,表明KHK-A在预防糖尿病肾病中发挥保护作用。这一发现暗示了KHK-IN-2在与糖尿病相关的肾脏并发症中的潜在治疗应用(Doke et al., 2018)。
作用机制
安全和危害
未来方向
There is ongoing research into the effects of KHK-IN-2 on metabolic diseases such as obesity and type 2 diabetes . The inhibition of KHK by KHK-IN-2 could potentially reduce the synthesis of fatty acids, thereby improving insulin sensitivity and glycemic control in individuals with these conditions .
属性
InChI |
InChI=1S/C16H18F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11,24-26H,2-3,6-8H2,1H3/t11-,15-/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQCHKGRGRRDKJ-NHYWBVRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC([C](C3)O)O)C(F)(F)F)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C](C3)O)O)C(F)(F)F)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3S,4S)-3,4-Dihydroxypyrrolidin-1-yl)-2-((S)-3-hydroxy-3-methylpyrrolidin-1-yl)-4-(trifluoromethyl)nicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)
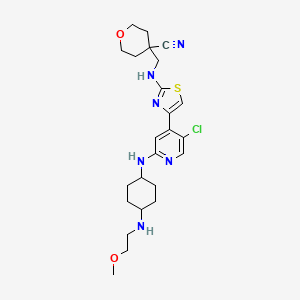
![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)
